molecular formula C7H9BrOS B13609433 1-(4-Bromothiophen-2-yl)propan-2-ol

1-(4-Bromothiophen-2-yl)propan-2-ol

Cat. No.: B13609433
M. Wt: 221.12 g/mol
InChI Key: WYKVGTSTIPDZDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Bromothiophen-2-yl)propan-2-ol typically involves the bromination of thiophene followed by the addition of a propanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene ring .

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-(4-Bromothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 1-(4-Bromothiophen-2-yl)propan-2-one .

Scientific Research Applications

1-(4-Bromothiophen-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

1-(4-Bromothiophen-2-yl)propan-2-ol can be compared with other similar compounds such as:

    1-(4-Chlorothiophen-2-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorothiophen-2-yl)propan-2-ol: Contains a fluorine atom in place of bromine.

    1-(4-Iodothiophen-2-yl)propan-2-ol: Features an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Biological Activity

1-(4-Bromothiophen-2-yl)propan-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a brominated thiophene moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be synthesized through the bromination of thiophene followed by the addition of a propanol group. The presence of the bromine atom and the hydroxyl group in its structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Anticancer Potential

Research indicates that compounds similar to this compound have demonstrated significant anticancer effects. For instance, derivatives containing thiophene rings have shown cytotoxicity against various cancer cell lines. The following table summarizes relevant findings:

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AHeLa (Cervical)5.12Induction of apoptosis
Compound BAGS (Gastric)3.45Cell cycle arrest
Compound CHL-60 (Leukemia)4.67Mitochondrial depolarization

These findings underscore the potential for developing this compound as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains. The table below presents data on its antibacterial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus>500
Escherichia coli>500
Bacillus subtilis>500

While the MIC values indicate limited antibacterial potency, further modifications to the structure may enhance its efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Chalcone Derivatives : Research on chalcone derivatives has shown that similar compounds can inhibit cancer cell proliferation effectively while exhibiting lower toxicity profiles compared to traditional chemotherapeutics . These findings suggest that structural analogs of this compound could be optimized for improved therapeutic outcomes.
  • Influenza Virus Inhibition : A study focused on chalcone-like derivatives revealed significant antiviral activity against oseltamivir-resistant influenza strains . This indicates that compounds with similar structural features may possess valuable antiviral properties worth exploring further.

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)propan-2-ol

InChI

InChI=1S/C7H9BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-5,9H,2H2,1H3

InChI Key

WYKVGTSTIPDZDH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CS1)Br)O

Origin of Product

United States

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